An In-Depth Technical Guide to the Chemical Properties of Ferric Sodium Pyrophosphate for Food Fortification
An In-Depth Technical Guide to the Chemical Properties of Ferric Sodium Pyrophosphate for Food Fortification
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of ferric sodium pyrophosphate, a key compound utilized in the fortification of food products to combat iron deficiency. This document details its physicochemical characteristics, stability under various food processing conditions, and bioavailability, supported by quantitative data and detailed experimental methodologies.
Physicochemical Properties
Ferric sodium pyrophosphate is an inorganic iron compound valued in the food industry for its minimal sensory impact. It is a complex of ferric iron (Fe³⁺), sodium, and pyrophosphate ions.
| Property | Description | References |
| Chemical Formula | FeNaO₇P₂ (anhydrous) | |
| Molecular Weight | 252.78 g/mol (anhydrous) | |
| Appearance | A tan or yellowish-white, odorless powder. | |
| Iron Content | Typically ranges from 14.5% to 16.0%. |
Solubility
The solubility of ferric sodium pyrophosphate is highly dependent on pH, which is a critical factor in its application in various food matrices and its subsequent absorption in the gastrointestinal tract.
| pH | Solubility | References |
| < 2 | Slightly soluble | [1] |
| 3 - 6 | Sparingly soluble to practically insoluble (<0.1 mg/L) | [1] |
| > 8 | Slightly soluble | [1] |
| 5 - 8.5 (in presence of excess pyrophosphate) | Solubility strongly increases due to soluble complex formation. | [2] |
Stability
The stability of ferric sodium pyrophosphate is influenced by temperature, pH, and the presence of other chemical agents, which are important considerations during food processing and storage.
| Condition | Effect on Stability | References |
| Temperature | ||
| 60-80°C | Generally stable, suitable for processes like pasteurization. | [3] |
| > 70°C | Crystal water begins to desorb. | [1] |
| > 100°C | Gradual decomposition may occur, especially in processes like frying. | [3] |
| > 120°C | Pyrophosphate can start to decompose into orthophosphate. | [1] |
| pH | ||
| 2 - 4 (Acidic) | Stability can be affected, with a gradual release of iron ions. | [3] |
| 4 - 6 | Generally more stable. | [4] |
| 6 - 8 (Neutral to Mildly Alkaline) | Remains relatively stable. | [3] |
| Other Factors | ||
| Reducing Agents (e.g., Ascorbic Acid) | Can reduce Fe³⁺ to Fe²⁺, altering the structure. | [1] |
| Chelating Agents (e.g., EDTA, Citric Acid) | Can form more stable complexes, enhancing dissolution. | [1] |
| High Water Activity | May promote hydrolysis, reducing stability. | [3] |
Bioavailability
The bioavailability of ferric sodium pyrophosphate is a crucial aspect of its efficacy as a food fortificant. While generally lower than that of ferrous sulfate (B86663), advancements in formulation, such as micronization, have significantly improved its absorption.
| Formulation | Food Vehicle | Relative Bioavailability (vs. Ferrous Sulfate) | Key Findings | References |
| Micronized, dispersible | Infant cereal | 83% | No statistically significant difference in iron absorption compared to ferrous sulfate. | |
| Micronized, dispersible | Yogurt drink | 93% | Similar absorption to ferrous sulfate in this matrix. | |
| Standard | Wheat-milk infant cereal | 39% - 62% | Ascorbic acid increased absorption of both, but the RBV of FePP decreased. | [1] |
| Standard | Rice meal (unprocessed) | 15% | Demonstrates a significant negative impact of the food matrix on insoluble iron absorption. | [1] |
Experimental Protocols
In Vitro Digestion/Caco-2 Cell Model for Iron Bioavailability
This model simulates the physiological conditions of human digestion and absorption to assess the bioavailability of iron from different sources.
Methodology:
-
Caco-2 Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.
-
Seed cells onto permeable Transwell inserts and allow them to differentiate for 14-21 days to form a polarized monolayer.
-
-
In Vitro Digestion:
-
Gastric Phase: Homogenize the food sample containing ferric sodium pyrophosphate and adjust the pH to 2.0. Add pepsin and incubate at 37°C with gentle shaking to simulate stomach digestion.
-
Intestinal Phase: Adjust the pH of the gastric digest to 7.0. Add a mixture of pancreatin (B1164899) and bile salts and incubate at 37°C with continued shaking to simulate small intestine digestion.
-
-
Cellular Uptake:
-
Place the Transwell inserts containing the differentiated Caco-2 cell monolayers into wells containing the intestinal digest.
-
Incubate for a defined period (e.g., 2-24 hours) to allow for iron uptake by the cells.
-
-
Quantification of Iron Bioavailability:
Stable Isotope Technique for Human Iron Absorption Studies
This in vivo method provides a precise measurement of iron absorption in humans.[7][8][9]
Methodology:
-
Isotope Labeling:
-
Label the ferric sodium pyrophosphate with a stable (non-radioactive) isotope of iron, such as ⁵⁷Fe or ⁵⁸Fe.
-
-
Administration:
-
Administer the isotopically labeled ferric sodium pyrophosphate to human subjects, typically incorporated into a test meal.
-
Often, a different iron isotope (e.g., ⁵⁸Fe) is administered intravenously to serve as a reference for calculating the proportion of absorbed iron that is incorporated into red blood cells.
-
-
Sample Collection:
-
Collect a blood sample from the subjects 14 days after the administration of the isotopes. This allows sufficient time for the absorbed iron to be incorporated into newly formed erythrocytes.
-
-
Analysis:
-
Measure the isotopic enrichment of the blood sample using thermal ionization mass spectrometry (TIMS) or inductively coupled plasma mass spectrometry (ICP-MS).
-
-
Calculation of Absorption:
-
Calculate the amount of the orally administered iron isotope that has been incorporated into the red blood cells, corrected for the incorporation of the intravenous reference dose. This provides a quantitative measure of iron absorption from the test meal.
-
Mandatory Visualizations
Signaling Pathway of Non-Heme Iron Absorption
Caption: Non-heme iron absorption pathway in an intestinal enterocyte.
Experimental Workflow for In Vitro Bioavailability Assessment
Caption: Workflow for the in vitro digestion/Caco-2 cell model.
Logical Relationship of Factors Affecting Ferric Pyrophosphate Stability
Caption: Factors influencing the stability of ferric pyrophosphate.
Analytical Methods for Quantification in Fortified Foods
Accurate quantification of ferric sodium pyrophosphate in fortified foods is essential for quality control and regulatory compliance.
Methodology: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
-
Sample Preparation:
-
Accurately weigh a homogenized sample of the fortified food product.
-
Perform microwave digestion of the sample using a mixture of nitric acid and hydrogen peroxide to break down the organic matrix and solubilize the iron.[10]
-
-
instrumental Analysis:
-
Dilute the digested sample to an appropriate concentration with deionized water.
-
Introduce the diluted sample into the ICP-MS system.
-
The sample is nebulized and transported into the high-temperature plasma, where it is atomized and ionized.
-
The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
-
Quantification:
Alternative Method: Spectrophotometry
For routine analysis, spectrophotometric methods using chromogenic agents like o-phenanthroline or ferrozine (B1204870) can be employed after acid extraction of iron from the food matrix. This involves reducing the ferric iron to ferrous iron, which then forms a colored complex with the chromogen, and the absorbance is measured at a specific wavelength.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ruipugroup.com [ruipugroup.com]
- 4. ruipugroup.com [ruipugroup.com]
- 5. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability [jove.com]
- 7. iaea.org [iaea.org]
- 8. Assessing Human Iron Kinetics Using Stable Iron Isotopic Techniques. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]
- 9. Assessing Human Iron Kinetics Using Stable Iron Isotopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.kdpublications.in [books.kdpublications.in]
- 11. books.kdpublications.in [books.kdpublications.in]
- 12. idl-bnc-idrc.dspacedirect.org [idl-bnc-idrc.dspacedirect.org]
